1-Octanesulfinic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, sodium salt

Description

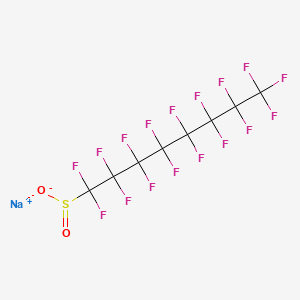

Chemical Structure and Properties The compound 1-octanesulfinic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, sodium salt (CAS 68555-67-9) is a perfluoroalkyl substance (PFAS) with a sulfinic acid functional group (R-SO₂⁻Na⁺). Its structure features a fully fluorinated carbon chain (C8F17) attached to a sulfinic acid moiety, distinguished from the more common sulfonic acid derivatives (R-SO₃⁻) by having one fewer oxygen atom. This difference impacts its acidity, solubility, and environmental behavior. The compound is listed on Canada’s Non-Domestic Substances List (NDSL), indicating regulatory scrutiny .

Properties

CAS No. |

68555-67-9 |

|---|---|

Molecular Formula |

C8F17NaO2S |

Molecular Weight |

506.11 g/mol |

IUPAC Name |

sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfinate |

InChI |

InChI=1S/C8HF17O2S.Na/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)28(26)27;/h(H,26,27);/q;+1/p-1 |

InChI Key |

ZJLHVAAUPVPEMZ-UHFFFAOYSA-M |

Canonical SMILES |

C(C(C(C(C(F)(F)S(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Na+] |

Origin of Product |

United States |

Preparation Methods

Sodium heptadecafluorooctanesulfinate can be synthesized through several methods:

Electrochemical Fluorination: This method involves the dissolution and electrolysis of sulfonyl chloride or sodium sulfite in fluorinated alkanes.

Base Reaction: Another method involves reacting perfluorooctanesulfonic acid with a base such as sodium hydroxide.

In industrial settings, the compound is often produced by dissolving perfluorooctanesulfonic acid in a suitable solvent and then neutralizing it with sodium hydroxide .

Chemical Reactions Analysis

Sodium heptadecafluorooctanesulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form perfluorooctanesulfonic acid.

Reduction: Under specific conditions, it can be reduced to form perfluorooctanesulfonate.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions are perfluorooctanesulfonic acid and perfluorooctanesulfonate .

Scientific Research Applications

Sodium heptadecafluorooctanesulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium heptadecafluorooctanesulfinate involves its ability to reduce surface tension and interact with various molecular targets. It acts as a surfactant, reducing the surface tension of liquids and allowing for better interaction between different phases. This property is particularly useful in industrial applications where it enhances the performance of lubricants and repellents .

Comparison with Similar Compounds

Chemical and Structural Differences

Sulfinic Acid vs. Sulfonic Acid Derivatives

Target Compound (Sulfinic Acid Sodium Salt) :

- Formula: C₈F₁₇SO₂Na

- Functional Group: Sulfinic acid (SO₂⁻)

- Oxidation State: +4 (sulfur)

- Acidity: Weaker acid compared to sulfonic acids (pKa ~1-2 vs. pKa < -1 for sulfonic acids).

Perfluorooctanesulfonic Acid (PFOS) and Salts :

Sulfonamide Derivatives

- N-EtFOSE (1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)-): CAS 1691-99-2 Formula: C₁₀H₁₀F₁₇NO₃S Functional Group: Sulfonamide (SO₂N-) Applications: Precursor to PFOS, used in stain-resistant coatings. Toxicity: Metabolizes to PFOS in vivo, contributing to bioaccumulation .

Physical and Chemical Properties

Environmental and Toxicological Profiles

- Target Compound: Limited toxicity data; presumed persistent due to C-F bonds. Likely mobile in groundwater due to anionic charge but less studied than PFOS .

- PFOS and Salts: Bioaccumulative, toxic to mammals, and linked to liver damage, endocrine disruption, and immunotoxicity. Detected globally in water systems (e.g., U.S. EPA STORET data) .

- Shorter-Chain Alternatives: Example: 1-Hexanesulfonic acid, tridecafluoro-, lithium salt (CAS 55120-77-9).

Regulatory and Industrial Context

Biological Activity

1-Octanesulfinic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, sodium salt (commonly referred to as heptadecafluoro-1-octanesulfonate) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound based on available research findings.

- Molecular Formula: C8F17NaO2S

- Molecular Weight: 406.27 g/mol

- CAS Number: 29457-72-5

- PubChem ID: 23668717

Biological Activity Overview

Research on the biological activity of heptadecafluoro-1-octanesulfonate primarily focuses on its interactions with biological systems and potential toxicological effects. The compound is part of a larger class of per- and polyfluoroalkyl substances (PFAS), which are known for their persistence in the environment and potential health risks.

Toxicological Studies

- Endocrine Disruption : Studies have indicated that PFAS compounds can act as endocrine disruptors. For instance, exposure to heptadecafluoro-1-octanesulfonate has been linked to alterations in hormone levels and reproductive health in animal models .

- Cellular Toxicity : In vitro studies demonstrate that this compound can induce cytotoxic effects in various cell lines. For example:

- Developmental Effects : Animal studies have reported developmental toxicity associated with PFAS exposure during pregnancy and lactation periods .

Case Studies

Several case studies have investigated the effects of heptadecafluoro-1-octanesulfonate:

- Study on Reproductive Health : A study involving rodents showed that maternal exposure to PFAS during gestation resulted in lower birth weights and altered reproductive organ development in offspring .

- Immunotoxicity Assessment : Another study assessed the immunotoxic effects of PFAS on mice. Results indicated significant alterations in immune cell populations and functions following exposure to heptadecafluoro-1-octanesulfonate .

Data Summary Table

Q & A

Q. Methodological Answer :

- PPE : Wear fluoropolymer-coated gloves (e.g., Viton) and work in a fume hood due to potential inhalation hazards .

- Waste Management : Collect in halogenated waste containers. Incinerate at >1000°C to prevent PFAS release .

- Exposure Monitoring : Use LC-MS/MS to detect airborne or surface contamination (detection limit: 0.1 ng/L) .

Advanced: What analytical challenges arise in quantifying trace levels of this compound in environmental matrices?

Q. Methodological Answer :

- Sample Prep : Solid-phase extraction (SPE) with WAX cartridges retains PFAS while removing interferents. Optimize pH (4–5) to enhance sulfinate retention .

- Detection : Use HPLC coupled with high-resolution mass spectrometry (HRMS) in negative ion mode. Key parameters:

Advanced: What are the thermodynamic and kinetic drivers of its aggregation in aqueous systems?

Q. Methodological Answer :

- Critical Micelle Concentration (CMC) : Determine via surface tension measurements. Expected CMC: ~0.5 mM, lower than non-fluorinated surfactants due to hydrophobic perfluoro chain .

- Aggregation Kinetics : Use dynamic light scattering (DLS) to monitor particle size (10–50 nm) vs. concentration. Compare with sulfonic acid analogs, which form larger micelles .

Basic: How is this compound utilized in chromatographic separations?

Methodological Answer :

As an ion-pairing reagent in reverse-phase HPLC for separating polar analytes (e.g., peptides):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.